molecular formula C8H10BrNO B1291364 5-Bromo-2-isopropoxypyridine CAS No. 870521-31-6

5-Bromo-2-isopropoxypyridine

Cat. No. B1291364
Key on ui cas rn: 870521-31-6
M. Wt: 216.07 g/mol
InChI Key: FSZRSTNRZUIEMA-UHFFFAOYSA-N
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Patent
US08138206B2

Procedure details

5-Bromopyridin-2(1H)-one (5 g, 28.7 mmol) and potassium carbonate (9.93 g, 71.8 mmol) were mixed in dimethyl sulfoxide, and at room temperature, 2-iodoisopropyl (3.73 ml, 37.3 mmol) was added thereto, and stirred at room temperature for 4 hours. The reaction solution was diluted with ethyl acetate, and washed with water and saturated saline in that order. The organic layer was dried with sodium sulfate, and the solvent was evaporated off under reduced pressure. The residue was purified through silica gel column chromatography (eluate: ethyl acetate/hexane=20/80 to 50/50) to obtain the entitled compound (4.72 g, 76%) as a colorless oily substance.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[NH:6][CH:7]=1.[C:9](=O)([O-])[O-].[K+].[K+].C(O[CH2:19][CH3:20])(=O)C>CS(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH:19]([CH3:20])[CH3:9])=[N:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=CC(NC1)=O
Name
Quantity
9.93 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
at room temperature, 2-iodoisopropyl (3.73 ml, 37.3 mmol) was added
WASH
Type
WASH
Details
washed with water and saturated saline in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified through silica gel column chromatography (eluate: ethyl acetate/hexane=20/80 to 50/50)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.72 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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